molecular formula C17H18N2O2 B3828899 2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol

Cat. No.: B3828899
M. Wt: 282.34 g/mol
InChI Key: KTUDEUNORFCQCC-UHFFFAOYSA-N
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Description

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol is a complex organic compound that features an imidazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the phenol and imidazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the imidazole or phenol rings.

Scientific Research Applications

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxy-4-phenyl-2H-imidazol-2-yl)phenol
  • 2-(1-hydroxy-5-methyl-4-phenyl-2H-imidazol-2-yl)phenol
  • 2-(1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol

Uniqueness

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol is unique due to the presence of both the phenol and imidazole groups, which confer distinct chemical reactivity and biological activity. The dimethyl substitution on the imidazole ring further enhances its stability and potential for diverse applications.

Properties

IUPAC Name

2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)15(12-8-4-3-5-9-12)18-16(19(17)21)13-10-6-7-11-14(13)20/h3-11,16,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDEUNORFCQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=CC=C2O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Reactant of Route 2
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Reactant of Route 3
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Reactant of Route 4
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Reactant of Route 5
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol
Reactant of Route 6
2-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)phenol

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